molecular formula C12H7Cl6N3O B1294438 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 3584-23-4

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B1294438
CAS No.: 3584-23-4
M. Wt: 421.9 g/mol
InChI Key: QRHHZFRCJDAUNA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and two trichloromethyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 4-methoxyphenylhydrazine with trichloroacetonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones.

    Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted triazines with various functional groups.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydrotriazines or partially reduced triazines.

Scientific Research Applications

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The trichloromethyl groups can also form reactive intermediates that can modify biological macromolecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with similar reactivity but lacking the methoxyphenyl group.

    2-(4-Methoxyphenyl)-4,6-dichloro-1,3,5-triazine: A related compound with fewer chlorine atoms, leading to different reactivity and applications.

    2-(4-Methoxyphenyl)-4,6-bis(difluoromethyl)-1,3,5-triazine: A fluorinated analogue with distinct chemical properties.

Uniqueness

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of both the methoxyphenyl group and the trichloromethyl groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other triazine derivatives. The methoxyphenyl group enhances its solubility and potential interactions with biological targets, while the trichloromethyl groups contribute to its reactivity in substitution and oxidation reactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl6N3O/c1-22-7-4-2-6(3-5-7)8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHHZFRCJDAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189373
Record name 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3584-23-4
Record name 2-(p-Methoxyphenyl)-4,6-bis(trichloromethyl)-s-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3584-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine function as part of a photoinitiating system in holographic recording?

A: this compound acts as the electron acceptor within a three-component photoinitiating system (PIS) []. When exposed to light, this triazine derivative interacts with an excited dye molecule (Safranine O in the study) and receives an electron. This electron transfer process generates radical species. These radicals then initiate the polymerization of monomers present in the holographic resin, ultimately leading to the formation of the hologram [].

Q2: How does the viscosity of the holographic resin matrix affect the performance of the photoinitiating system containing this compound?

A: The study highlights that the viscosity of the holographic resin matrix plays a crucial role in the overall efficiency of the photoinitiating system []. High viscosity can hinder the movement of the generated radicals, limiting their ability to interact with monomers and initiate polymerization. The research proposes a method to evaluate the quantum yield of radical formation considering the viscosity, enabling a more accurate assessment of the PIS performance within the specific holographic resin environment [].

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